molecular formula C18H25NO B5733236 N-[(4-methoxyphenyl)methyl]adamantan-2-amine

N-[(4-methoxyphenyl)methyl]adamantan-2-amine

Cat. No.: B5733236
M. Wt: 271.4 g/mol
InChI Key: UKKBBVCLVAICLE-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]adamantan-2-amine is a compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of the 4-methoxyphenylmethyl group further enhances the compound’s chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]adamantan-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of adamantane derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]adamantan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or neuroprotection .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-20-17-4-2-12(3-5-17)11-19-18-15-7-13-6-14(9-15)10-16(18)8-13/h2-5,13-16,18-19H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKBBVCLVAICLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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